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Compound of Interest

Compound Name: 2,3,5-Trimethylphenol

Cat. No.: B7770128

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,5-
Trimethylphenol, a key intermediate in various chemical syntheses. The document is intended
for researchers, scientists, and professionals in drug development, offering detailed information
on its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)
characteristics.

Molecular Structure and Properties

2,3,5-Trimethylphenol, also known as isopsuedocumenol, is an aromatic organic compound
with the chemical formula C9H120.[1][2][3][4][5] Its structure consists of a benzene ring
substituted with a hydroxyl group and three methyl groups at positions 2, 3, and 5.

Molecular Weight: 136.19 g/mol [1][2][3][4][6][7]

Spectroscopic Data

The following sections present the key spectroscopic data for 2,3,5-Trimethylphenol,
organized for clarity and easy reference.

Infrared (IR) Spectroscopy

The IR spectrum of 2,3,5-Trimethylphenol reveals characteristic absorption bands
corresponding to its functional groups. The broad O-H stretch is indicative of the phenolic
hydroxyl group and is influenced by hydrogen bonding.[8][9] Aromatic C-H and C=C stretching
vibrations are also prominent.[8]
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Wavenumber (cm—?) Assignment

Intensity

O-H stretch (hydrogen-

~3550 - 3230 bonded) Broad, Strong
~3000 - 3100 Aromatic C-H stretch Sharp
~1600 - 1440 Aromatic C=C ring stretch Strong
~1410 - 1310 & 1230 - 1140 C-O stretch Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule.

The *H NMR spectrum of 2,3,5-Trimethylphenol shows distinct signals for the aromatic
protons, the hydroxyl proton, and the methyl protons. The chemical shifts of aromatic protons

typically appear in the range of 6.5-8.0 ppm.[10]

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~6.5-7.0 Singlet 2H Aromatic C-H
~45-55 Singlet 1H O-H
~2.1-2.3 Singlet 9H -CHs

Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and

concentration.

The 13C NMR spectrum provides information on the different carbon environments within the

molecule. Aromatic carbons typically resonate in the 120-150 ppm region.[10]
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Chemical Shift (6, ppm) Assighment
~150 - 155 C-OH

~135- 140 Aromatic C-CHs
~120 - 130 Aromatic C-H
~15-25 -CHs

Mass Spectrometry (MS)

Mass spectrometry of 2,3,5-Trimethylphenol provides information about its molecular weight
and fragmentation pattern. The molecular ion peak [M]* is expected at an m/z of 136.[1][2]

m/z Relative Intensity Assignment

136 High Molecular lon [M]*
121 High [M - CHs]*

93 Moderate [M - CsH7]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

Infrared (IR) Spectroscopy

e Sample Preparation: A small amount of solid 2,3,5-Trimethylphenol is finely ground with
potassium bromide (KBr) powder using a mortar and pestle. The mixture is then pressed into
a thin, transparent pellet using a hydraulic press. Alternatively, a solution can be prepared
using a suitable solvent (e.g., chloroform) and analyzed in a liquid cell, or an Attenuated Total
Reflectance (ATR) accessory can be used for direct analysis of the solid.[11]

¢ Instrumentation: An FTIR spectrometer is used for analysis.
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» Data Acquisition: A background spectrum of the KBr pellet or solvent is first recorded. The
sample is then placed in the beam path, and the spectrum is recorded over the range of
4000-400 cm~1.

o Data Processing: The background spectrum is subtracted from the sample spectrum to
obtain the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 2,3,5-Trimethylphenol is dissolved in about
0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in an NMR tube.[6] A small
amount of tetramethylsilane (TMS) is added as an internal standard.

e Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

o Data Acquisition: The sample is placed in the NMR probe, and the magnetic field is shimmed
to achieve homogeneity. For *H NMR, a standard pulse sequence is used to acquire the
spectrum. For 13C NMR, a proton-decoupled pulse sequence is typically used.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain
the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the
TMS signal (0O ppm).

Mass Spectrometry (MS)

e Sample Preparation: A dilute solution of 2,3,5-Trimethylphenol is prepared in a volatile
organic solvent such as methanol or acetonitrile.[12] The typical concentration is around 1
mg/mL, which is further diluted to the microgram or nanogram per milliliter range.[12]

 Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such
as electron ionization (EI) or electrospray ionization (ESI), is used.[13][14]

o Data Acquisition: The sample solution is introduced into the ion source. For El, the sample is
vaporized and bombarded with a beam of electrons.[15] For ESI, the solution is sprayed
through a charged capillary. The resulting ions are then accelerated into the mass analyzer,
where they are separated based on their mass-to-charge ratio (m/z).
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+ Data Processing: The detector signal is processed to generate a mass spectrum, which is a
plot of ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2,3,5-Trimethylphenol.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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